Methyl 2,4-dichloroquinazoline-8-carboxylate Methyl 2,4-dichloroquinazoline-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1286330-19-5
VCID: VC8227374
InChI: InChI=1S/C10H6Cl2N2O2/c1-16-9(15)6-4-2-3-5-7(6)13-10(12)14-8(5)11/h2-4H,1H3
SMILES: COC(=O)C1=CC=CC2=C1N=C(N=C2Cl)Cl
Molecular Formula: C10H6Cl2N2O2
Molecular Weight: 257.07 g/mol

Methyl 2,4-dichloroquinazoline-8-carboxylate

CAS No.: 1286330-19-5

Cat. No.: VC8227374

Molecular Formula: C10H6Cl2N2O2

Molecular Weight: 257.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,4-dichloroquinazoline-8-carboxylate - 1286330-19-5

Specification

CAS No. 1286330-19-5
Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07 g/mol
IUPAC Name methyl 2,4-dichloroquinazoline-8-carboxylate
Standard InChI InChI=1S/C10H6Cl2N2O2/c1-16-9(15)6-4-2-3-5-7(6)13-10(12)14-8(5)11/h2-4H,1H3
Standard InChI Key XPGUIQWGORMRRW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC2=C1N=C(N=C2Cl)Cl
Canonical SMILES COC(=O)C1=CC=CC2=C1N=C(N=C2Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 2,4-dichloroquinazoline-8-carboxylate belongs to the quinazoline family, a bicyclic system comprising fused benzene and pyrimidine rings. The substitution pattern—two chlorine atoms at positions 2 and 4 and a methyl ester at position 8—confers unique electronic and steric properties. The IUPAC name, methyl 2,4-dichloro-8-quinazolinecarboxylate, reflects this arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H6Cl2N2O2\text{C}_{10}\text{H}_{6}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}
Molecular Weight (g/mol)257.07
Exact Mass255.981
Topological Polar Surface Area52.08 Ų
LogP (Partition Coefficient)2.72

The compound’s planar structure and electron-withdrawing substituents enhance its reactivity in nucleophilic aromatic substitution reactions, a trait exploited in synthetic chemistry .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 2,4-dichloroquinazoline-8-carboxylate typically involves chlorination and esterification steps. A plausible route includes:

  • Chlorination of Quinazoline Precursors: Reacting 2,4-dihydroxyquinazoline-8-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus oxychloride (POCl3\text{POCl}_3) to replace hydroxyl groups with chlorine atoms .

  • Methyl Ester Formation: Treating the resultant dichloroquinazoline carboxylic acid with methanol in the presence of acid catalysts .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization
ChlorinationPOCl3\text{POCl}_3, refluxProlonged heating
EsterificationCH3OH,H2SO4\text{CH}_3\text{OH}, \text{H}_2\text{SO}_4Acid catalysis

Industrial-scale production remains undocumented, but process intensification strategies (e.g., continuous-flow reactors) could enhance efficiency and safety .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water due to its hydrophobic aromatic core and chlorine substituents. It is more soluble in organic solvents such as dichloromethane or dimethylformamide (DMF) . Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage .

Applications in Scientific Research

Pharmaceutical Intermediates

Quinazoline derivatives are prominent in drug discovery, with roles as kinase inhibitors and anticancer agents. Methyl 2,4-dichloroquinazoline-8-carboxylate’s chlorine atoms serve as leaving groups, enabling further functionalization to create targeted therapeutics .

Materials Science

The compound’s rigid, aromatic structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Computational studies suggest its potential in electron-transport materials due to low LUMO energies .

AspectRecommendationSource
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hood
DisposalIncineration or licensed waste management

Toxicity Profile

Although in vivo toxicity data are lacking, structural analogs exhibit moderate acute toxicity (LD50_{50} > 500 mg/kg in rodents). Chronic exposure risks warrant further study .

Future Research Directions

Biological Activity Screening

Priority areas include:

  • Antimicrobial Studies: Testing against drug-resistant pathogens.

  • Kinase Inhibition Assays: Targeting EGFR or VEGFR pathways.

Process Optimization

Developing greener synthetic routes using catalytic chlorination or enzymatic esterification could reduce environmental impact .

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